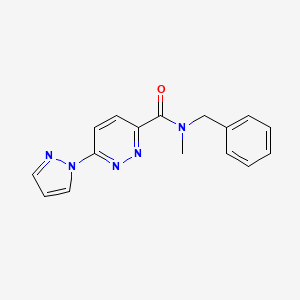

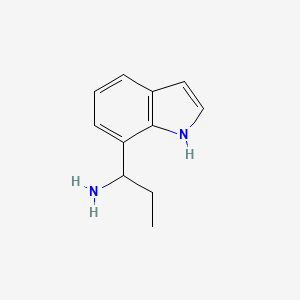

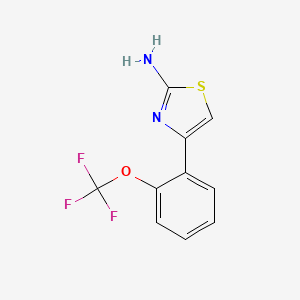

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures. For instance, urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, with variations in the spacer length and substitutions on the nitrogen and aryl(thio)-urea units affecting their potency . Additionally, urea compounds have been explored for their anticancer properties, with certain 1-aryl-3-(2-chloroethyl) ureas showing cytotoxicity against human adenocarcinoma cells . The interactions of urea derivatives with other molecules, such as benzoates and naphthyridines, have also been studied, revealing the importance of substituent effects on complex formation and hydrogen bonding .

Synthesis Analysis

The synthesis of urea derivatives typically involves the combination of an amine with an isocyanate or a carbamate. In the context of the provided papers, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Similarly, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea synthesis in producing compounds with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The studies have shown that the length of the spacer and the nature of the substituents can significantly influence the interaction of the compounds with biological targets . The structure-activity relationship is evident in the optimization of the chain length and the replacement of aromatic residues, which can enhance the inhibitory activities of the compounds . The molecular structure also determines the ability of urea derivatives to form complexes with other molecules, as seen in the association studies with benzoates and naphthyridines .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes through hydrogen bonding. The association studies of N-(pyridin-2-yl),N'-substituted ureas with benzoates and naphthyridines highlight the role of intramolecular hydrogen bonds in complex formation and the influence of substituents on the strength and nature of these interactions . The reactivity of urea derivatives can also be tailored for specific biological activities, as demonstrated by the cytotoxicity of certain 1-aryl-3-(2-chloroethyl) ureas against cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The flexibility of the spacer and the nature of the substituents can affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of a linear ethoxyethyl chain in place of a 4-piperidinylethyl spacer resulted in compounds with slightly comparable potency, indicating that the physical properties of the spacer are compatible with high inhibitory activities . The electronic properties of substituents also play a role in the complexation behavior of urea derivatives, as seen in the association studies with benzoates and naphthyridines .

科学的研究の応用

Synthesis and Chemical Reactivity

The compound's chemical structure is involved in research focusing on the synthesis of heterocyclic compounds and exploring their chemical reactivity. Studies such as those by Jachak, Mittelbach, and Junek (1993) delve into the synthesis of cytosine derivatives, demonstrating the reactivity of similar compounds with various amino compounds leading to the formation of azomethines and other derivatives through condensation reactions (Jachak, Mittelbach, & Junek, 1993). This research emphasizes the versatility of pyrimidine and urea derivatives in synthesizing complex molecules with potential biological activities.

Applications in Self-Assembly and Molecular Recognition

Research by Corbin et al. (2001) on heterocyclic ureas showcases their ability to undergo conformational changes to form multiply hydrogen-bonded complexes. This study illustrates the compound's potential in the field of self-assembly and molecular recognition, where it can equilibrate with sheet-like structures through concentration-dependent unfolding, suggesting applications in nanotechnology and material science (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Potential in Drug Synthesis and Modification

Further, the compound's framework serves as a precursor in the synthesis of various biologically active molecules. Greco and Gala (1981) explored its utility in creating meso-ionic compounds, revealing its importance in drug synthesis and the modification of pharmacological properties (Greco & Gala, 1981).

Role in Supramolecular Chemistry

Beijer et al. (1998) highlighted its role in supramolecular chemistry, particularly in the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding. This aspect underscores the compound's significance in designing molecular structures with high dimerization constants, essential for developing new materials and sensors (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

特性

IUPAC Name |

1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6OS/c1-12-20-15(11-16(21-12)23(2)3)18-8-9-19-17(24)22-13-6-5-7-14(10-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,21)(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQNBEUTSPJHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)

![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)